

Discovery and Development of a Representative Btk Inhibitor: GDC-0853

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Compound of Interest

Compound Name: Btk-IN-10

Cat. No.: B12412956

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Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. [1][2] The development of Btk inhibitors has revolutionized the treatment of these conditions.[3] This guide focuses on GDC-0853, a noncovalent Btk inhibitor, as a case study to illustrate the discovery and development process.

Data Presentation

Quantitative data for GDC-0853 and comparator compounds are summarized in the tables below for clear comparison.

Table 1: In Vitro Potency and Selectivity of GDC-0853

Compound	Btk IC50 (nM)	Bmx IC50 (nM)	Fgr IC50 (nM)	Src IC50 (nM)
GDC-0853	3.1	474	520	406
Ibrutinib	-	<100-fold selective	<100-fold selective	<100-fold selective
BMS-986142	-	<100-fold selective	-	-
Data sourced from biochemical assays.[4]				

Table 2: Cellular Activity of GDC-0853

Assay	Cell Type	GDC-0853 IC50 (nM)
anti-IgM-induced Btk Y223 phosphorylation	Primary human B cells	3.1
anti-IgM and CD40L-induced B-cell proliferation	Primary human B cells	1.2 and 1.4
FcγRIII-triggered TNFα production	Human monocytes	1.3
anti-IgM-induced CD69 up-regulation	Human whole blood	8
Data represents the mean of multiple experiments.[4]		

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Btk Enzyme Inhibition Assay (Biochemical Potency)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the Btk enzyme.
- Methodology: A common method is the ADP-Glo™ Kinase Assay.
 - A reaction mixture is prepared containing the Btk enzyme, a suitable substrate (e.g., poly(4:1 Glu, Tyr)), and ATP in a kinase assay buffer.
 - The test compound (e.g., GDC-0853) is added at various concentrations.
 - The reaction is incubated at room temperature to allow for ATP consumption by the kinase.

- ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent is then added to convert the generated ADP back to ATP, and the amount of newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP produced.[5]
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. B-Cell Proliferation Assay (Cellular Potency)

- Objective: To assess the inhibitory effect of the compound on B-cell proliferation.
- Methodology:
 - Primary human B cells are isolated from peripheral blood mononuclear cells (PBMCs).
 - Cells are plated in 96-well plates and stimulated with anti-IgM and CD40L to induce proliferation.
 - The test compound is added at a range of concentrations.
 - The plates are incubated for a set period (e.g., 72 hours).
 - Cell proliferation is measured using a standard method such as the incorporation of a radioactive tracer (e.g., 3H-thymidine) or a colorimetric assay (e.g., MTS or WST-1).
 - IC50 values are determined from the dose-response curve.[4]

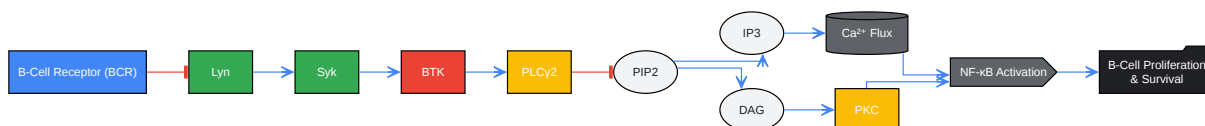
3. In Vivo Pharmacokinetic (PK) Studies

- Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.
- Methodology:

- The test compound is administered to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).[6]
- Blood samples are collected at various time points post-administration.
- Plasma is separated from the blood samples.
- The concentration of the test compound in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Pharmacokinetic parameters, including maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the concentration-time curve (AUC), and half-life (t_{1/2}), are calculated from the plasma concentration-time profile.[6]

Mandatory Visualizations

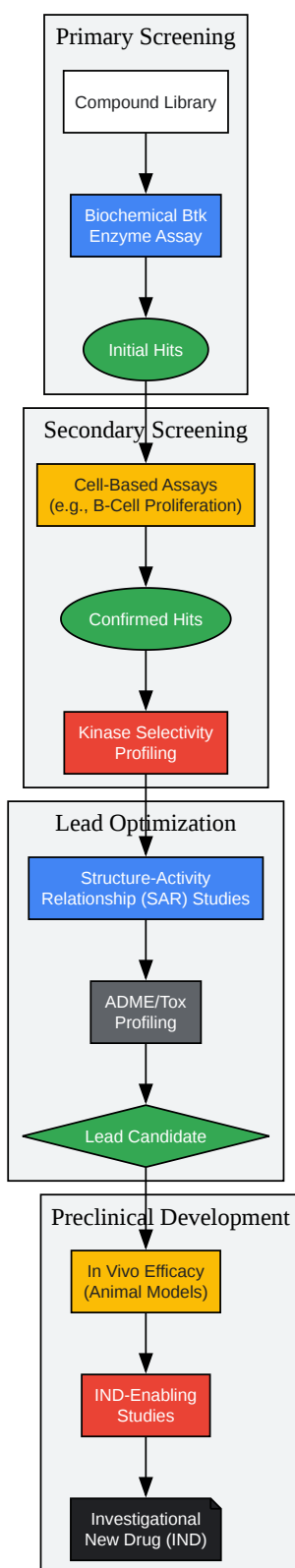
Btk Signaling Pathway



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Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of Btk.

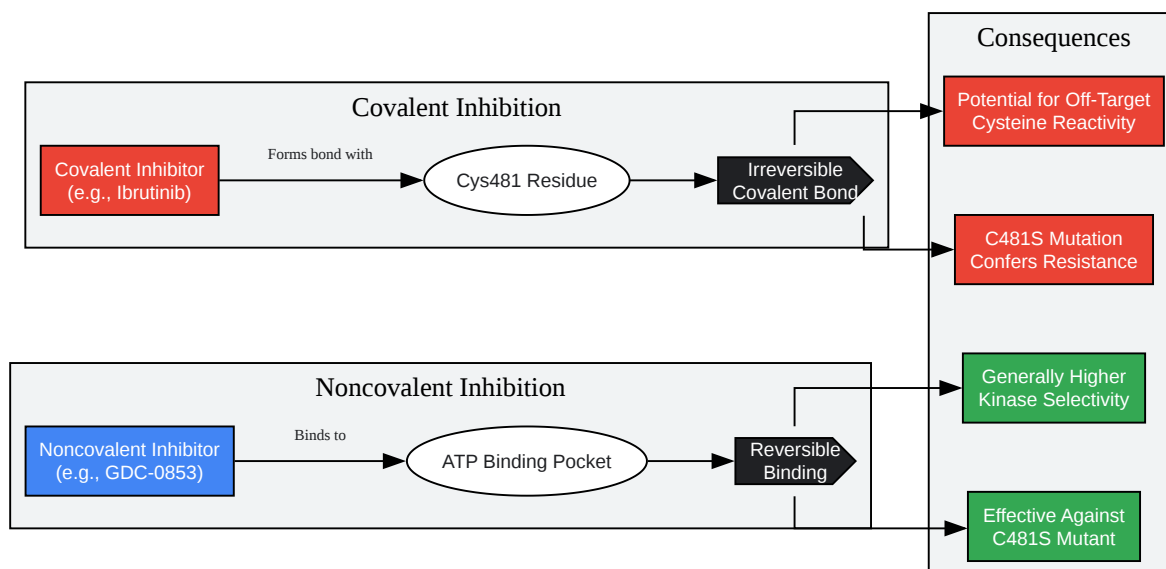
Experimental Workflow for Btk Inhibitor Screening



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Caption: A generalized workflow for the discovery and preclinical development of a Btk inhibitor.

Logical Relationship of Covalent vs. Noncovalent Btk Inhibition



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Caption: A comparison of the mechanisms and implications of covalent and noncovalent Btk inhibition.

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